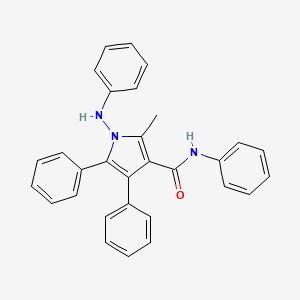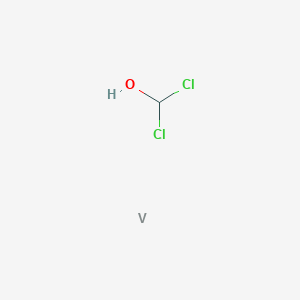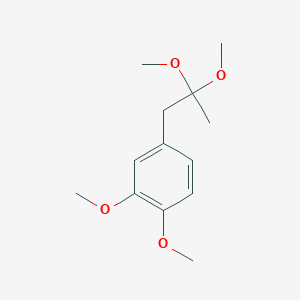
4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two methoxy groups and a 2,2-dimethoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene typically involves the reaction of 1,2-dimethoxybenzene with 2,2-dimethoxypropane in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimizations for scale-up. The process involves mixing 1,2-dimethoxybenzene and 2,2-dimethoxypropane in a reactor, followed by the addition of an acid catalyst. The reaction mixture is then heated to promote the formation of the product, which is subsequently purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The 2,2-dimethoxypropyl group can also undergo hydrolysis to form reactive intermediates that can further interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethoxypropane: Used as a reagent in organic synthesis.
1,2-Dimethoxybenzene: A precursor in the synthesis of various organic compounds.
2,2-Dimethoxy-2-phenylacetophenone: A photoinitiator used in polymerization reactions .
Uniqueness
4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene is unique due to the presence of both methoxy and 2,2-dimethoxypropyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and material science .
Propiedades
Número CAS |
90176-88-8 |
|---|---|
Fórmula molecular |
C13H20O4 |
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
4-(2,2-dimethoxypropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C13H20O4/c1-13(16-4,17-5)9-10-6-7-11(14-2)12(8-10)15-3/h6-8H,9H2,1-5H3 |
Clave InChI |
QAWLQJBFALIAPU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)OC)OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)

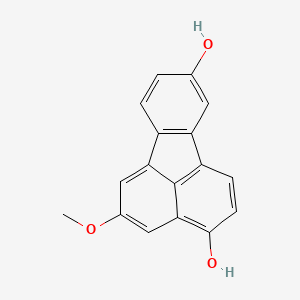
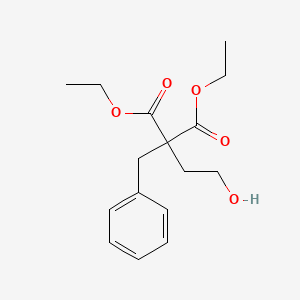


![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
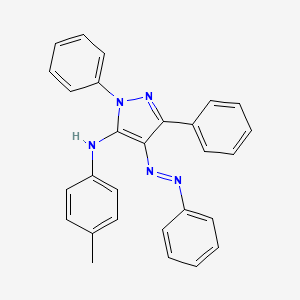
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
